molecular formula C9H15ClN2 B2677096 3,5-Diethylpyridin-4-amine;hydrochloride CAS No. 2378503-58-1

3,5-Diethylpyridin-4-amine;hydrochloride

Cat. No.: B2677096
CAS No.: 2378503-58-1
M. Wt: 186.68
InChI Key: DPZYQMMQAZMBGO-UHFFFAOYSA-N
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Description

3,5-Diethylpyridin-4-amine;hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethylpyridin-4-amine;hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-diethylpyridine with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylpyridin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-Diethylpyridin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethylpyridin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridin-4-amine: Similar in structure but with methyl groups instead of ethyl groups.

    3,5-Diethylpyridine: Lacks the amine group at the 4-position.

    4-Aminopyridine: Contains an amine group at the 4-position but lacks the ethyl groups.

Uniqueness

3,5-Diethylpyridin-4-amine;hydrochloride is unique due to the presence of both ethyl groups and the amine group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

3,5-diethylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-3-7-5-11-6-8(4-2)9(7)10;/h5-6H,3-4H2,1-2H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYQMMQAZMBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1N)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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